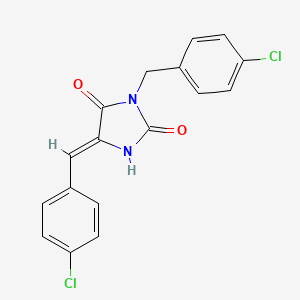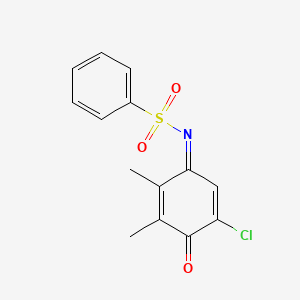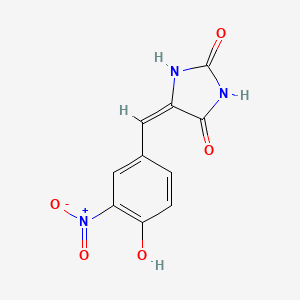
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound, also known as CIBI, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is thought to involve the formation of a complex with metal ions. This complex can then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in inflammation, and modulate the expression of genes involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is its high purity and stability, which allows for consistent and reproducible results in experiments. However, one limitation is its relatively high cost, which may limit its use in some labs.
Direcciones Futuras
There are many potential future directions for research involving 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione and its interactions with biological molecules. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione would allow for wider use in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with urea and acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as well as a catalyst for organic reactions. Additionally, 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been studied for its potential as an anti-cancer agent, with promising results in vitro.
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)20-15)10-12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDCAAJIKWFNQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)


![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)


![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
